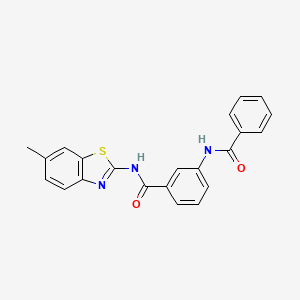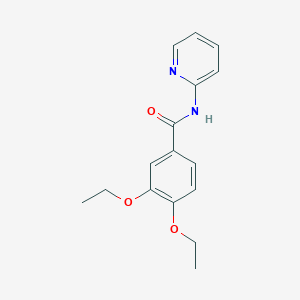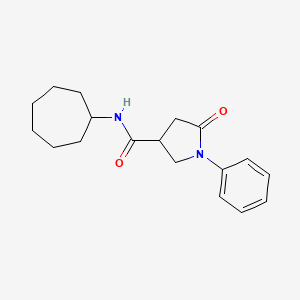
N-cycloheptyl-5-oxo-1-phenylpyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-5-oxo-1-phenylpyrrolidine-3-carboxamide is an organic compound belonging to the class of anilides. It is characterized by a pyrrolidine ring substituted with a phenyl group and a cycloheptyl group.
準備方法
The synthesis of N-cycloheptyl-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of pyrrolidine carboxylic acid with appropriate amines. One common method includes the use of HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as an amide-forming agent . The reaction conditions often involve refluxing in acetonitrile or other suitable solvents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
N-cycloheptyl-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the phenyl ring. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-cycloheptyl-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It finds applications in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-cycloheptyl-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. One known target is the enoyl-[acyl-carrier-protein] reductase enzyme, which plays a crucial role in fatty acid biosynthesis in Mycobacterium tuberculosis . By inhibiting this enzyme, the compound can potentially disrupt the biosynthesis of essential fatty acids, leading to antimicrobial effects.
類似化合物との比較
N-cycloheptyl-5-oxo-1-phenylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
N-cyclohexyl-5-oxo-1-phenylpyrrolidine-3-carboxamide: This compound has a cyclohexyl group instead of a cycloheptyl group, which may affect its binding affinity and biological activity.
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidine ring but differ in their substituents, leading to variations in their pharmacological profiles. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C18H24N2O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
N-cycloheptyl-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H24N2O2/c21-17-12-14(13-20(17)16-10-6-3-7-11-16)18(22)19-15-8-4-1-2-5-9-15/h3,6-7,10-11,14-15H,1-2,4-5,8-9,12-13H2,(H,19,22) |
InChIキー |
HDBGJMIVLDJOSR-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-dimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14960526.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B14960530.png)
![2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide](/img/structure/B14960537.png)
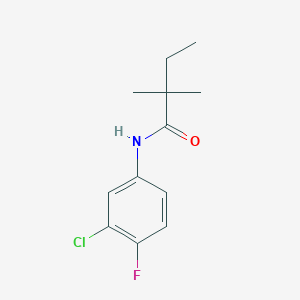
![N-[4-(butylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960552.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B14960566.png)
![4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl acetate](/img/structure/B14960569.png)
![N-(3-methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]benzamide](/img/structure/B14960575.png)
![5-methyl-3-phenyl-N-[4-(propylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14960579.png)
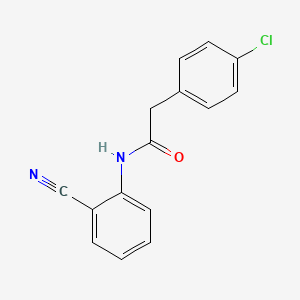
![3-cyclohexyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B14960586.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide](/img/structure/B14960589.png)
